molecular formula C18H20ClNO3 B1391505 (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride CAS No. 1212180-75-0

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Cat. No.: B1391505
CAS No.: 1212180-75-0
M. Wt: 333.8 g/mol
InChI Key: LWOZEYFSFLUJDE-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Alkylation Methods

    Alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, similar in structure to the target compound, is achieved using halohydrocarbons as alkylating agents, highlighting a method for synthesizing similar compounds (Tang Gui-hong, 2010).

  • Photopolymerization Studies

    Research on similar molecules, such as alkoxyamines with chromophore groups, demonstrates their potential in photoiniferter applications and UV irradiation-induced radical generation, which can be relevant to the target compound's potential in photopolymerization (Y. Guillaneuf et al., 2010).

Heterocyclic System Synthesis

  • Heterocyclic Compounds

    The synthesis of methyl 2-[bis(acetyl)ethenyl]aminopropenoate, structurally related to the target compound, is used to produce heterocyclic systems, suggesting potential applications in similar synthetic pathways for the target molecule (Lovro Selič & B. Stanovnik, 1997).

  • Anticancer Research

    Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to the target compound, have been studied for their in vitro cytotoxicity against various human tumor cell lines, indicating a potential research area in anticancer applications (T. S. Basu Baul et al., 2009).

Nonlinear Optical Materials

  • Optical Applications: Research on mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals, which share a similar structure, suggests potential applications in nonlinear optics, as these materials demonstrate specific optical properties under laser irradiation (S. M. Rao et al., 1991).

Pharmaceutical Synthesis

  • Synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid: This compound, synthesized from a structurally related precursor, highlights the complex synthesis pathways that can be relevant for producing pharmaceuticals or intermediates (Su Wei-ke, 2008).

Antibacterial Activity Studies

  • Antibacterial Research: Synthesis and evaluation of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, structurally similar to the target compound, have shown promising results in antibacterial activity, suggesting potential for antimicrobial applications (A. U. Isakhanyan et al., 2014).

Properties

IUPAC Name

methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOZEYFSFLUJDE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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